Trans-Cypermethrin

Descripción

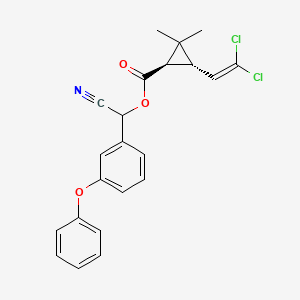

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C22H19Cl2NO3 |

|---|---|

Peso molecular |

416.3 g/mol |

Nombre IUPAC |

[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20+/m1/s1 |

Clave InChI |

KAATUXNTWXVJKI-IKCNDWCXSA-N |

SMILES isomérico |

CC1([C@@H]([C@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

SMILES canónico |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origen del producto |

United States |

Isomeric and Stereochemical Aspects of Trans Cypermethrin

Structural Isomerism and Chiral Properties of Cypermethrin (B145020)

Cypermethrin is a synthetic pyrethroid insecticide characterized by its complex stereochemistry. The molecule possesses three chiral centers, which gives rise to a total of eight stereoisomers. These chiral centers are located at the C1 and C3 positions of the cyclopropane (B1198618) ring and at the α-carbon of the 3-phenoxybenzyl alcohol moiety. researchgate.netfao.org This structural complexity leads to the existence of four pairs of diastereomers, which are further classified as cis and trans isomers based on the spatial arrangement of the substituents on the cyclopropane ring. inchem.orgherts.ac.uk

Classification and Nomenclature of Cypermethrin Diastereomers and Enantiomers

The eight stereoisomers of cypermethrin are grouped into four enantiomeric pairs. These pairs are designated based on the cis or trans configuration of the dichlorovinyl and carboxyl groups on the cyclopropane ring. inchem.org The nomenclature also specifies the absolute configuration (R or S) at each of the three chiral centers (1, 3, and α). researchgate.net

The four diastereomeric pairs are commonly referred to as cis-I, cis-II, trans-I, and trans-II in non-enantioselective chromatography. eurl-pesticides.eu The cis isomers have the dichlorovinyl and phenoxybenzyl groups on the same side of the cyclopropane ring, while in the trans isomers, they are on opposite sides. inchem.org

Different commercial formulations of cypermethrin contain varying proportions of these isomers. For instance, alpha-cypermethrin (B165848) is a racemic mixture of the most insecticidally active enantiomer pair of the four cis isomers, specifically the 1R-cis-αS and 1S-cis-αR isomers. eurl-pesticides.euinchem.orgresearchgate.net Beta-cypermethrin (B1669542) contains a mixture of two cis and two trans isomers. researchgate.netresearchgate.net Zeta-cypermethrin is enriched in the S-alcohol moiety with a cis/trans ratio of approximately 45:55. fao.org Theta-cypermethrin consists of a 1:1 mixture of the (R)-α-cyano-3-phenoxybenzyl (1S,3R)- and (S)-α-cyano-3-phenoxybenzyl (1R,3S)-trans isomers. bcpcpesticidecompendium.org

Table 1: Nomenclature of Cypermethrin Isomers

| Isomer Type | Enantiomeric Pair |

|---|---|

| cis-I | 1R-cis-αR + 1S-cis-αS |

| cis-II | 1R-cis-αS + 1S-cis-αR |

| trans-I | 1R-trans-αR + 1S-trans-αS |

| trans-II | 1R-trans-αS + 1S-trans-αR |

Data sourced from multiple scientific publications. oup.comresearchgate.net

Analysis of Cis- and Trans-Isomeric Ratios in Technical Formulations

Technical grade cypermethrin is a mixture of all eight stereoisomers. fao.org The ratio of cis to trans isomers in these formulations can vary depending on the manufacturing process. inchem.org Commonly, the cis:trans ratio ranges from 40:60 to 60:40, and in some cases, it is approximately 50:50 or 48:52. fao.orginchem.orginchem.org For instance, some technical products have a specified cis/trans isomer ratio of 40:60 to 60:40. fao.org One study reported a technical grade cypermethrin with a 53:47 cis:trans ratio. epa.gov Another mentioned a product with a 40:60 cis:trans ratio. doi.org The purity of these technical products is typically high, often above 90%. inchem.org

The specific isomeric composition is a critical factor as it directly influences the insecticidal activity and toxicological profile of the product. inchem.org Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to determine the cis/trans isomer ratio in commercial formulations. fao.orgoup.com

Table 2: Cis- and Trans-Isomeric Ratios in Technical Cypermethrin Formulations

| Cis:Trans Ratio | Purity | Reference |

|---|---|---|

| 40:60 to 80:20 | Varies | inchem.org |

| 48:52 to 50:50 | 92-95.1% | inchem.org |

| 40:60 to 60:40 | >93% | fao.org |

| 50:50 to 40:60 | >90% | inchem.org |

| 53:47 | Not Specified | epa.gov |

Stereoselective Biological Activity and Environmental Dynamics

The biological activity and environmental fate of cypermethrin are significantly influenced by its stereochemistry. Different isomers exhibit varying levels of insecticidal efficacy and are metabolized and degraded at different rates.

Differential Efficacy and Potency of Trans-Cypermethrin Isomers

The insecticidal activity of cypermethrin is highly stereospecific. The 1R isomers are generally more potent insecticides than their 1S counterparts. google.com Specifically, the 1R-cis-αS and 1R-trans-αS isomers are recognized as the most insecticidally active. researchgate.netoup.comacs.org In fact, it has been suggested that these two isomers are responsible for almost all the toxicity in the racemic mixture, with the other six isomers being largely inactive. researcher.liferesearchgate.net The cis isomers are generally considered more biologically active than the trans isomers. inchem.org For example, the 1R-cis isomer is the most potent, while the 1R-trans isomer is also highly active. google.com

The insecticidal potency of the 1S pyrethroid isomer is many times less than that of the corresponding 1R isomer. google.com Some isomers, such as 3, 5, and 8, are 30 to 100 times less active than the most potent isomer (isomer 2: 1R-cis-αS), while isomers 1, 4, 6, and 7 are 100 to 10,000 times less active. researchgate.net

Isomer-Specific Metabolism and Environmental Degradation Rates

The metabolism and environmental degradation of cypermethrin isomers are also stereoselective. In mammals, trans-isomers are generally hydrolyzed more rapidly than cis-isomers. inchem.orgnih.gov For the cis-isomers, oxidation is a more significant metabolic pathway. inchem.org In human studies, after oral administration of a 1:1 cis/trans mixture, an average of 78% of the trans isomer and 49% of the cis isomer were excreted in the urine within 24 hours, indicating faster clearance of the trans isomer. nih.gov

In the environment, the degradation rates of cypermethrin isomers differ. The trans isomers of cypermethrin degrade more rapidly in soil than the corresponding cis isomers. jst.go.jp One study found that the degradation rate of cypermethrin isomers decreased in the order of (trans, αS) > (trans, αR) > (cis, αS) > (cis, αR). jst.go.jp In soil metabolism studies, the half-life of this compound was found to be shorter than that of cis-cypermethrin. fao.org For example, half-lives on soil surfaces exposed to sunlight were 0.6-1.9 days, while in the dark, they were greater than 7 days. nih.gov Under aerobic conditions in incubated soil, the half-lives were 4.1 to 17.6 days for this compound and 12.5 to 56.4 days for the cis-cypermethrin. nih.gov Another study reported that the trans-isomer was hydrolyzed 1.2-1.7 times faster than the cis-isomer in soil. piat.org.nz On cabbage leaves, the initial degradation half-lives were 4-5 days for this compound and 7-8 days for cis-cypermethrin. piat.org.nz

Microbial degradation also shows stereoselectivity. Bacteria isolated from sediment preferentially degraded the trans diastereomers over the cis diastereomers. acs.org The active 1R-trans-αS isomer was degraded faster than other stereoisomers, while the active 1R-cis-αS isomer was degraded more slowly. acs.org

Table 3: Degradation Half-lives of Cis- and this compound Isomers

| Environment | Isomer | Half-life | Reference |

|---|---|---|---|

| Cabbage Leaves | Trans | 4-5 days | piat.org.nz |

| Cabbage Leaves | Cis | 7-8 days | piat.org.nz |

| Soil (Sunlight) | Both | 0.6-1.9 days | nih.gov |

| Soil (Aerobic) | Trans | 4.1-17.6 days | nih.gov |

| Soil (Aerobic) | Cis | 12.5-56.4 days | nih.gov |

| Soil (Laboratory) | Trans | 1.4-4.1% remaining after 52 weeks | fao.org |

Stereoselective Environmental Partitioning and Mobility

While cypermethrin itself has low mobility, its degradation products can be more mobile. For instance, the metabolite DCVA (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) can be mobile and has the potential to contaminate groundwater. epa.gov The formation of metabolites is also isomer-dependent, with larger amounts of ester cleavage products formed from the less persistent trans isomers. jst.go.jp

In aquatic environments, cypermethrin rapidly adsorbs to sediment, suspended particles, and plants. piat.org.nz Although specific studies on the stereoselective partitioning and mobility of this compound isomers are limited, the differential degradation rates imply that the isomeric composition of residues in various environmental compartments will change over time, with a likely enrichment of the more persistent cis isomers. who.int

Environmental Dynamics and Fate of Trans Cypermethrin

Environmental Distribution and Partitioning Behavior

Trans-cypermethrin, a synthetic pyrethroid insecticide, exhibits specific behaviors in the environment due to its physicochemical properties. Its distribution and movement across different environmental compartments—soil, water, and air—are governed by processes such as adsorption, mobility, and volatilization.

Adsorption to Soil and Sediment Matrices

This compound demonstrates a strong tendency to adsorb to soil and sediment particles. nih.govcdc.gov This high affinity is attributed to its hydrophobic nature and low water solubility. wfduk.org The organic carbon partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil and sediment, for cypermethrin (B145020) is notably high, with reported values ranging from 20,800 to 385,000 L/kg. nih.govepa.gov This indicates that this compound is expected to be immobile in soil. nih.gov

The composition of the soil and sediment significantly influences the degree of adsorption. For instance, soils with higher organic matter and clay content exhibit increased persistence of cypermethrin. piat.org.nz In one study, 55% of this compound moved from the water column to sand, while only 4% moved to silt or clay over a 24-hour period, highlighting the role of sediment type in partitioning. piat.org.nz Research on Jordanian soils found that adsorption followed pseudo-second-order kinetics, implying a chemisorption process, with higher adsorption rates in loamy sand soil due to its greater organic matter, clay, and silt content. researchgate.net

Table 1: Adsorption Coefficients of Cypermethrin in Various Soil and Sediment Types

| Soil/Sediment Type | Koc Value (L/kg) | Reference |

| Sandy Loam | 87,216 | nih.gov |

| Sandy Clay Loam | 90,160 | nih.gov |

| General Range | 20,800 - 385,000 | nih.govepa.gov |

| Sediments (1-13% organic carbon) | 178,000 - 503,000 | nih.gov |

| Loamy Sand (Jordan) | - | researchgate.net |

| Sand (Jordan) | - | researchgate.net |

Note: Specific Koc values for the Jordanian soils were not provided in the source, but the study noted higher adsorption in loamy sand.

Mobility and Leaching Potential in Terrestrial Systems

Due to its strong adsorption to soil particles, the mobility of this compound in terrestrial systems is very low, and consequently, its potential for leaching into groundwater is considered minimal. cdc.govepa.govmdpi.com Field and laboratory studies have consistently shown that cypermethrin and its isomers remain in the upper layers of the soil, typically not leaching below depths of 7.5 to 15 cm. nih.govinchem.org

Even in sandy soils, where mobility would be expected to be higher, only trace amounts have been observed to leach. nih.gov However, while the parent compound is immobile, some of its degradation products, such as 3-phenoxybenzoic acid and cis, trans 3-(2,3-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, have demonstrated some level of mobility. cdc.gov Despite the low leaching potential, there have been instances where cypermethrin was detected in groundwater, suggesting that under certain conditions, such as in areas with intensive agriculture, transport to groundwater can occur, warranting further investigation. mdpi.com

Aquatic Compartment Distribution: Water Column, Suspended Particulates, and Sediment Interactions

When this compound enters an aquatic environment, it rapidly partitions from the water column to suspended solids and bottom sediments. nih.govwfduk.org This is a direct consequence of its high hydrophobicity and strong affinity for organic matter. piat.org.nz It is estimated that approximately 99% of cypermethrin in a water body will be adsorbed to sediment within 24 hours. wfduk.org

This rapid partitioning significantly reduces the concentration of this compound in the water column, which in turn lowers its bioavailability to many aquatic organisms. piat.org.nz However, the sediment can act as a reservoir, slowly releasing the intact chemical back into the water over time. piat.org.nz The distribution between water and sediment is also influenced by the sediment type; for example, more this compound partitions to water from sandy sediment compared to silt or clay. piat.org.nz

Volatilization Rates and Atmospheric Transport Potential

The potential for this compound to volatilize from soil or water surfaces and undergo long-range atmospheric transport is low. nih.govinchem.org This is due to its low vapor pressure and a low Henry's Law constant, which indicates a low tendency to partition from water to air. wfduk.org While some minor spray drift can occur during application, significant atmospheric concentrations are not expected. piat.org.nz

Calculations of its chemical lifetime in the troposphere suggest a half-life of approximately 3.47 to 18 hours, indicating rapid degradation by photochemical processes. wfduk.orgbrsmeas.org Therefore, accumulation in the air is not anticipated, and long-range transport is considered to have a low potential. brsmeas.org

Degradation Pathways and Kinetics in Environmental Systems

The persistence of this compound in the environment is limited by various degradation processes, with hydrolytic cleavage being a key pathway.

Hydrolytic Cleavage Mechanisms

The primary degradation pathway for this compound in the environment is the hydrolysis of its ester linkage. nih.govepa.govwho.int This cleavage results in the formation of two main metabolites: 3-phenoxybenzoic acid (PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA). nih.govpiat.org.nz

The rate of hydrolysis is significantly influenced by pH. This compound is relatively stable under acidic to neutral conditions (pH 3-7). wfduk.orginchem.org However, as the pH becomes more alkaline, the rate of hydrolysis increases. piat.org.nz For instance, at a pH of 8, the half-life of the trans-isomer is reported to be 9.1 days, while at pH 11, it is approximately 30 minutes. herts.ac.uk In contrast, the abiotic hydrolysis half-life at pH 7 is estimated to be around 63 weeks. wfduk.org This indicates that in alkaline environments, hydrolytic degradation is a much more rapid process.

Table 2: Hydrolytic Half-life of this compound at Different pH Levels

| pH | Half-life | Reference |

| 3-7 | Stable | wfduk.orginchem.org |

| 7 | ~63 weeks | wfduk.org |

| 8 | 9.1 days | herts.ac.uk |

| 11 | ~30 minutes | herts.ac.uk |

Photolytic Transformation Processes

The photolytic transformation of this compound is a significant pathway for its degradation in the environment, particularly on surfaces exposed to sunlight, such as soil and plant leaves. fao.orgwfduk.org Photolysis involves the breakdown of the chemical structure by light energy. While cypermethrin as a whole is relatively stable to photolysis in aqueous solutions with a half-life of over 100 days, its degradation is more pronounced on surfaces. piat.org.nz

Several key processes occur during the photolysis of this compound:

Isomerization: One of the notable photochemical reactions is the cis-trans isomerization. tandfonline.com Sunlight can induce the conversion of the cis-isomer to the trans-isomer on surfaces like bark and leaves, leading to an excess of this compound isomers. tandfonline.com Conversely, studies have also shown that part of cis-cypermethrin can be converted to this compound on apple leaves and peel. fao.org

Ester Cleavage: The primary photolytic degradation route involves the cleavage of the ester bond. researchgate.net This process breaks the molecule into two main fragments: 3-phenoxybenzoic acid (PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). piat.org.nz

Further Degradation: The initial photoproducts can undergo further breakdown. For instance, 3-phenoxybenzaldehyde (B142659) has been identified as a photoproduct, which can then be oxidized to 3-phenoxybenzoic acid. researchgate.net Other identified products from the photolysis of thin films include acetonitrile (B52724) (m-phenoxyphenyl) on the surface, and formic acid, carbon monoxide (CO), and carbon dioxide (CO₂) in the gas phase. researchgate.net

Under laboratory conditions simulating sunlight, the photodegradation half-life of this compound on soil surfaces is rapid, ranging from 0.6 to 1.9 days. wfduk.org The presence of oxygen has been found to increase the rate of photodegradation. researchgate.net The principal photoproducts, PBA and DCVA, have been recovered at over 15% each after 32 days of irradiation in some studies. piat.org.nz

Microbial Biotransformation and Biodegradation Pathways

Microbial activity is a primary driver for the degradation of this compound in soil and aquatic systems. piat.org.nzepa.gov The trans-isomer of cypermethrin is generally observed to degrade more rapidly than the cis-isomer in soil environments, which is attributed to its greater susceptibility to microbial enzymes. fao.orgwfduk.org The principal route of microbial degradation is the hydrolysis of the ester linkage, which mirrors the initial step in photolytic and chemical breakdown. piat.org.nzmdpi.com This cleavage results in the formation of 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). fao.orgepa.gov

These initial metabolites are then subject to further microbial action. Under aerobic conditions, they can be further broken down, ultimately leading to mineralization into carbon dioxide (CO₂). piat.org.nz The rate of degradation is influenced by various soil properties, including microbial population density, pH, temperature, and organic matter content. piat.org.nzfrontiersin.org For instance, degradation is typically faster in non-sterile soils compared to sterile soils, highlighting the critical role of microorganisms. piat.org.nz

One proposed degradation pathway by Bacillus thuringiensis strain SG4 suggests that this compound is first cleaved at its ester bond to form 3-(2,2-dichloroethenyl)-2,2-dimethyl cyclopropanecarboxylate (B1236923) and 2-hydroxy-2(3-phenoxyphenyl) acetonitrile. mdpi.com This is followed by the degradation of the benzene (B151609) ring and subsequent metabolism. mdpi.com

Enzymatic Mechanisms of Degradation

The enzymatic breakdown of this compound is primarily initiated by the hydrolytic cleavage of its ester bond. mdpi.com The key enzymes responsible for this reaction belong to the hydrolase family, specifically carboxylesterases. mdpi.comfrontiersin.org These enzymes are widespread in various organisms, including the soil microbes responsible for biodegradation. frontiersin.orgresearchgate.net

Studies have shown that trans-isomers of pyrethroids are more rapidly hydrolyzed by these enzymes compared to their cis-counterparts. frontiersin.orgjst.go.jp This stereoselectivity explains the faster degradation rates observed for this compound in microbial systems. fao.orgnih.gov For example, human liver carboxylesterases hcE1 and hcE2 degrade trans-isomers more rapidly than cis-isomers. frontiersin.org

Following the initial ester hydrolysis, further enzymatic processes continue the degradation of the resulting metabolites. Oxidative enzymes can act on the aromatic rings (like the phenoxybenzyl group), leading to ring cleavage and eventual mineralization. nih.gov Fungal enzymes, such as those from Aspergillus niger, have been shown to carry out etherification reactions during cypermethrin biodegradation. frontiersin.org The entire process involves a cascade of enzymatic reactions that transform the complex parent molecule into simpler, less toxic compounds like CO₂. piat.org.nz

Formation and Persistence of Degradation Products in Environmental Compartments

The degradation of this compound leads to the formation of several intermediate products in soil and water. The most significant and frequently identified metabolites are 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). fao.orgpiat.org.nzfao.orgepa.govcentreecotox.ch These products result from the initial hydrolysis of the ester linkage, a primary step in both photolytic and microbial degradation pathways. fao.orgpiat.org.nz

Another transient metabolite, cyperamide (also referred to as cypermethrin carboxamide), can be formed, particularly under irradiated conditions on the soil surface. fao.orgcentreecotox.ch In some degradation pathways, 3-phenoxybenzaldehyde is formed as an intermediate which is then oxidized to 3-PBA. researchgate.netepa.gov

The persistence of these degradation products is generally lower than that of the parent this compound. fao.orgepa.gov For instance, in aerobic soil metabolism studies, both 3-PBA and DCVA reached their peak concentrations relatively quickly before declining, demonstrating that they are not persistent. fao.org However, their mobility in soil differs significantly from the parent compound. While this compound is largely immobile due to strong binding to soil particles, its degradation products, particularly DCVA, are more mobile. piat.org.nzcentreecotox.ch

The half-life of this compound in soil under aerobic conditions is reported to be between 4.1 and 17.6 days. wfduk.org The persistence of its metabolites is variable; for example, in one study, 3-PBA showed low to moderate persistence, while DCVA had half-lives ranging from 13 to 640 days for the cis-isomer and 7 to 625 days for the trans-isomer, classifying it as having medium mobility. centreecotox.ch Under anaerobic soil conditions, the degradation pathway is similar, with half-lives for the parent compound reported between 53 and 63 days. epa.gov

| Degradation Product | Common Abbreviation | Formation Pathway | Persistence/Mobility | Reference |

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | DCVA | Ester hydrolysis (Photolytic & Microbial) | Not persistent, but mobile in soil. piat.org.nzfao.org | fao.orgpiat.org.nzfao.orgcentreecotox.ch |

| 3-phenoxybenzoic acid | 3-PBA | Ester hydrolysis, oxidation of 3-phenoxybenzaldehyde | Not persistent, low mobility. fao.orgepa.gov | fao.orgpiat.org.nzfao.orgcentreecotox.ch |

| Cyperamide | - | Photolysis on soil surface | Transient intermediate. centreecotox.ch | fao.orgcentreecotox.ch |

| 3-phenoxybenzaldehyde | - | Ester hydrolysis, photolysis | Transient, oxidized to 3-PBA. researchgate.net | researchgate.netepa.gov |

| Carbon Dioxide | CO₂ | Mineralization (Microbial) | Final product of complete degradation. | piat.org.nzcentreecotox.ch |

Bioavailability and Bioconcentration in Environmental Receptors

The bioavailability of this compound refers to the fraction of the chemical in an environmental compartment that is available for uptake by organisms. Due to its high hydrophobicity and lipophilicity (high octanol-water partition coefficient, Log Kow), this compound has a strong tendency to adsorb to organic matter in soil, sediment, and suspended particles in water. wfduk.orgpiat.org.nzikm.org.my This strong sorption significantly reduces its concentration in the aqueous phase and, consequently, its bioavailability to many aquatic and terrestrial organisms. piat.org.nzcentreecotox.ch

Bioconcentration is the process by which a chemical's concentration in an organism exceeds its concentration in the surrounding environment (e.g., water). The bioconcentration factor (BCF) is a measure of this process. Despite its high potential for bioaccumulation suggested by its lipophilicity, the actual measured BCF values for cypermethrin in fish are often lower than predicted. piat.org.nzjst.go.jp This discrepancy is largely due to rapid metabolism and elimination by the organisms. jst.go.jp

For instance, in bluegill sunfish, maximum BCFs for whole fish were measured at 444-468x. epa.gov For crucian carp (B13450389), BCFs in muscle tissue reached up to 45. mdpi.com Invertebrates in direct contact with contaminated sediment can exhibit higher bioconcentration factors than those only exposed to the overlying water. piat.org.nz

Factors Governing Bioavailability in Aquatic and Terrestrial Ecosystems

Several environmental factors govern the bioavailability of this compound in both aquatic and terrestrial ecosystems. These factors primarily influence the partitioning of the chemical between solid phases (soil/sediment) and the aqueous phase.

In Terrestrial Ecosystems:

Soil Organic Matter (SOM): This is a dominant factor. frontiersin.orgresearchgate.netfortunejournals.com this compound binds strongly to SOM, which sequesters the pesticide and makes it less available for uptake by soil organisms or for leaching. piat.org.nzfortunejournals.com Increased SOM content generally leads to decreased bioavailability. frontiersin.orgresearchgate.net

Clay Content: Soils with higher clay content tend to adsorb more this compound, reducing its mobility and availability. piat.org.nzfrontiersin.org

Soil pH: Higher pH can increase adsorption in some soil types, thereby reducing availability. piat.org.nz However, some studies conclude that adsorption is not pH-dependent. centreecotox.ch

Temperature and Moisture: Higher temperatures and moisture levels can increase the rate of microbial degradation, which reduces the amount of available this compound over time. frontiersin.org

In Aquatic Ecosystems:

Sorption to Sediment and Suspended Solids: this compound rapidly moves from the water column to sediment and suspended organic particles. wfduk.orgpiat.org.nz This process, occurring within hours, drastically reduces its concentration in water and thus its bioavailability to fish and other pelagic organisms. piat.org.nzresearchgate.net The type of sediment is crucial; for example, 55% of this compound moved from sediment to the overlying water in a sand-based system, whereas only 4% moved in a silt or clay system. piat.org.nz

Dissolved Organic Carbon (DOC): The presence of DOC in the water column can bind with this compound, forming complexes that are less available for uptake by aquatic organisms through their gills. piat.org.nzcentreecotox.choekotoxzentrum.ch

Organism-Sediment Contact: For benthic organisms like Chironomus larvae, direct contact with and ingestion of contaminated sediment is a significant route of exposure. piat.org.nzresearchgate.net Biota-sediment accumulation factors (BSAFs) have been shown to decrease as the organic carbon content of the sediment increases, reflecting lower bioavailability. researchgate.netnih.gov

| Factor | Effect on Bioavailability | Ecosystem | Reference |

| High Soil Organic Matter | Decreases | Terrestrial | frontiersin.orgresearchgate.net |

| High Clay Content | Decreases | Terrestrial | piat.org.nzfrontiersin.org |

| High Sediment Organic Carbon | Decreases | Aquatic | researchgate.netnih.gov |

| High Dissolved Organic Carbon (DOC) | Decreases | Aquatic | piat.org.nzcentreecotox.ch |

| Increased Temperature & Moisture | Decreases (via enhanced degradation) | Terrestrial | frontiersin.org |

Bioconcentration Potential in Non-Target Organisms

This compound exhibits a potential for bioconcentration in non-target organisms, particularly in aquatic environments, due to its high lipophilicity. piat.org.nz However, the actual measured bioconcentration factors (BCFs) are often lower than what would be predicted based solely on its hydrophobicity. jst.go.jp This discrepancy is largely attributed to the rapid metabolism of the compound by many organisms. jst.go.jp

Bioconcentration studies have been conducted on various aquatic species, revealing a range of BCF values. For instance, research on the midge larvae Chironomus tentans exposed to this compound in water and sediment showed BCFs ranging from 43 to 245. who.int In fish, the BCF for cypermethrin in rainbow trout (Oncorhynchus mykiss) has been reported to be between 180 and 438. piat.org.nz Other studies have reported a 3-day BCF of 420 in golden ide fish (Leuciscus idus melanotus) and a BCF of 468 in bluegill (Lepomis macrochirus) after a 4-week exposure. nih.gov

A recent study on crucian carp (Carassius auratus) provided detailed insights into the tissue-specific bioconcentration of cypermethrin. In this study, the BCF values followed the order of muscle > liver > kidney > blood. mdpi.com This indicates that muscle tissue, which is often consumed, can accumulate significant levels of this compound. mdpi.com The study also found that BCFs were higher at lower exposure concentrations, suggesting that even at low environmental concentrations, bioaccumulation can be a concern. mdpi.com

The table below summarizes the bioconcentration factors of cypermethrin in various non-target organisms from different research findings.

| Organism | Isomer(s) | BCF Value(s) | Exposure Conditions/Tissue |

| Midge Larvae (Chironomus tentans) | This compound | 43 - 245 | Water and sediment |

| Rainbow Trout (Oncorhynchus mykiss) | cypermethrin | 180 - 438 | Whole body |

| Golden Ide (Leuciscus idus melanotus) | cypermethrin | 420 | 3-day static test |

| Bluegill (Lepomis macrochirus) | cypermethrin | 468 | 4-week exposure |

| Crucian Carp (Carassius auratus) | cypermethrin | 45.17 | Muscle (low concentration) |

| Crucian Carp (Carassius auratus) | cypermethrin | 37.08 | Liver (low concentration) |

| Crucian Carp (Carassius auratus) | cypermethrin | 29.85 | Kidney (low concentration) |

| Crucian Carp (Carassius auratus) | cypermethrin | 26.17 | Blood (low concentration) |

| Data compiled from multiple sources. piat.org.nzwho.intnih.govmdpi.com |

Toxicological Mechanisms of Trans Cypermethrin

Neurophysiological Disruptions

The primary target of trans-cypermethrin is the nervous system, where it interferes with the fundamental processes of nerve signal transmission.

The principal mechanism of this compound's neurotoxicity lies in its interaction with voltage-gated sodium channels (VGSCs), which are crucial for the propagation of action potentials along nerve axons. patsnap.comdroracle.ai this compound binds to the alpha-subunit of these channels at a site distinct from other neurotoxins like tetrodotoxin. inchem.org This binding allosterically modulates the channel's function, causing it to remain open for an extended period. patsnap.com

This prolonged opening disrupts the normal inactivation of the sodium channel, leading to a persistent influx of sodium ions and a sustained depolarization of the nerve membrane. patsnap.comnih.gov The consequence is a state of hyperexcitability, characterized by repetitive and uncontrolled firing of nerve impulses. patsnap.comnih.gov This continuous neuronal discharge ultimately overwhelms the nervous system, leading to muscle spasms, paralysis, and death. patsnap.com

The interaction of pyrethroids with sodium channels is stereospecific. The trans isomers of cypermethrin (B145020) bind non-competitively to a distinct site from the cis isomers. inchem.org Specifically, this compound is thought to preferentially bind to the activated or open state of the sodium channel. nih.gov

| Parameter | Description | Source |

| Target Site | Voltage-gated sodium channel alpha-subunit | inchem.org |

| Binding Nature | Allosteric and non-competitive (for trans isomers) | inchem.org |

| Primary Effect | Prolonged channel opening and delayed inactivation | patsnap.comnih.gov |

| Physiological Consequence | Sustained sodium influx, membrane depolarization, and neuronal hyperexcitability | patsnap.comnih.gov |

| Stereospecificity | Trans isomers bind to a different site than cis isomers | inchem.org |

Calcium Channels: this compound has been shown to affect voltage-gated calcium channels (VGCCs). nih.gov Some studies indicate that at higher concentrations, it can inhibit calcium channels and delay the phosphorylation of calcineurin, a calcium-dependent phosphatase. nih.gov The influx of calcium is a critical process in nerve cell excitability, synaptic signaling, and gene expression. nih.gov The disruption of calcium homeostasis can further exacerbate the neurotoxic effects initiated at the sodium channel. nih.govmdpi.com

Chloride Channels: this compound can also modulate the function of chloride channels, particularly those regulated by the neurotransmitter GABA. nih.govresearchgate.net It has been found to suppress the open state of voltage-gated chloride channels and inhibit the GABA-dependent uptake of chloride ions. nih.govresearchgate.net This inhibition of chloride influx, which normally has a hyperpolarizing or inhibitory effect on neurons, leads to a state of hyperexcitability. nih.gov This action on chloride channels is believed to contribute to some of the specific symptoms of type II pyrethroid poisoning. oup.com

This compound can disrupt the delicate balance of neurotransmitter systems in the brain. The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, is a notable target. nih.gov

| Neurotransmitter System | Effect of this compound | Consequence | Source |

| GABAergic System | Antagonizes GABA-mediated inhibition, inhibits GABA-A receptor function, and may decrease GABA levels at high concentrations. | Reduced inhibitory neurotransmission, leading to neuronal hyperexcitability. | nih.govresearchgate.netnih.govtandfonline.com |

The neurophysiological disruptions caused by this compound at the channel and system levels culminate in the impairment of neuromuscular transmission and axonal conduction. The prolonged depolarization of nerve membranes leads to a conduction block, preventing the normal propagation of nerve impulses. nih.gov This failure of neuromuscular transmission results in flaccid paralysis. nih.gov

Ultrastructural studies on isolated frog sciatic nerves have revealed that cypermethrin can cause degeneration of both the myelin sheath and the axon. tubitak.gov.trresearchgate.net A decrease in the number of microtubules and neurofilaments, as well as damage to mitochondria within the nerve cells, has also been observed. tubitak.gov.trresearchgate.net These structural damages further contribute to the impairment of nerve impulse conduction. tubitak.gov.tr The repetitive firing of nerve impulses can also affect presynaptic nerve terminals, leading to an increased release of neurotransmitters, which can further disrupt synaptic function. annualreviews.org

Subcellular and Molecular Mechanisms of Action (Excluding Mammalian/Clinical Effects)

Beyond its direct effects on nerve signaling, this compound also impacts fundamental cellular processes at the subcellular and molecular levels.

This compound has been shown to inhibit the activity of various ATPase enzymes. conicet.gov.arpiat.org.nz These enzymes are critical for active transport processes, including the maintenance of ion gradients across cell membranes. conicet.gov.ar The inhibition of Na+/K+-ATPase and Ca2+-ATPase disrupts cellular ion homeostasis. lacerta.deekb.eg

Na+/K+-ATPase: This enzyme is essential for maintaining the sodium and potassium gradients across the nerve cell membrane, which are vital for neuronal excitability and repolarization. Inhibition of this pump can lead to a further breakdown of the electrochemical gradients necessary for nerve function. ekb.eg

Ca2+-ATPase: This enzyme is involved in pumping calcium out of the cytoplasm, maintaining low intracellular calcium concentrations. Inhibition of Ca2+-ATPase can lead to a sustained elevation of intracellular calcium, which can trigger a variety of downstream cytotoxic events.

The inhibition of these ATPases is particularly critical for aquatic organisms, where these enzymes play a crucial role in osmoregulation and ion exchange at respiratory surfaces. conicet.gov.arpiat.org.nz The disruption of these processes contributes significantly to the toxicity of this compound in these non-target species. conicet.gov.arpiat.org.nz

Induction of Oxidative Stress Pathways

Exposure to the pyrethroid insecticide cypermethrin is widely associated with the induction of oxidative stress across various biological systems. researchgate.net This phenomenon is a key mechanism of its toxicity, stemming from an imbalance between the production of reactive oxygen species (ROS) and the capacity of an organism's antioxidant defense systems to neutralize them. researchgate.netmdpi.com The generation of ROS and oxidative stress are considered among the most significant mechanisms through which pyrethroids exert their cellular effects. mdpi.com

The process often begins with the generation of ROS, such as superoxide (B77818) radicals, which can lead to lipid peroxidation (LPO). researchgate.netmdpi.com Cypermethrin metabolites may trigger oxidative stress by causing damage to cells and releasing ROS. nih.gov This increased production of ROS can overwhelm the cellular antioxidant defenses, leading to damage of crucial macromolecules like lipids, proteins, and DNA. mdpi.commdpi.com In fish, exposure to cypermethrin has been shown to increase ROS production, which can disrupt cellular membranes and lead to physiological instability and cell death. mdpi.com The neurotoxicant properties of cypermethrin are also linked to its ability to induce oxidative stress in the brain by inhibiting antioxidants or generating free radicals. nih.gov

The cellular antioxidant defense system, which includes enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and non-enzymatic antioxidants like glutathione (GSH), is the primary line of defense against ROS. mdpi.com SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. mdpi.com

Research has consistently shown that cypermethrin exposure significantly alters the activity of these antioxidant enzymes. Studies on various organisms have reported a depletion or decrease in the activity of SOD, CAT, and GSH. researchgate.netnih.govnih.gov For instance, in rats poisoned with cypermethrin, liver levels of LPO increased significantly, while the activities of antioxidant enzymes SOD and CAT, as well as GSH levels, decreased. nih.gov Similarly, in the Lake Van fish (Alburnus tarichi), exposure to cypermethrin resulted in a significant decrease in SOD, CAT, and GPx enzyme activities, alongside a significant increase in malondialdehyde (MDA) levels, an indicator of lipid peroxidation. researchgate.net However, some studies report a transient increase in antioxidant enzyme activity, possibly as an initial compensatory response to the increased ROS production. researchgate.netmdpi.com For example, an increase in SOD activity was noted in the kidney and brain of Lake Van fish after 24 hours of exposure. researchgate.net In mouse embryonic stem cells, exposure led to increased ROS production, which was followed by the induction of Cat, Sod1, Sod2, and Gpx4 gene expression after 48 hours. nih.gov

The disruption of this delicate balance leads to oxidative damage. Lipid peroxidation, the oxidative degradation of lipids, is a primary consequence of cypermethrin-induced oxidative stress. mdpi.com Elevated levels of MDA, a secondary product of LPO, are frequently observed in tissues of organisms exposed to cypermethrin, confirming significant oxidative damage. researchgate.netnih.govnih.gov This damage to the lipid bilayer of cell membranes can easily occur due to cypermethrin's lipophilic nature. mdpi.com

Table 1: Effects of Cypermethrin Exposure on Oxidative Stress Markers in Various Organisms

| Organism/Tissue | Marker | Effect | Reference |

|---|---|---|---|

| Rat Brain | TBARS (LPO) | Increased | nih.gov |

| GSH | Decreased | nih.gov | |

| SOD | Decreased | nih.gov | |

| Catalase | Decreased | nih.gov | |

| Rat Liver | LPO (MDA) | Increased | nih.gov |

| SOD | Decreased | nih.govnih.gov | |

| Catalase | Decreased | nih.gov | |

| GSH | Decreased | nih.gov | |

| GPx1 | Decreased (protein expression) | nih.gov | |

| Fish (Lake Van fish) | SOD | Decreased (48-96h) | researchgate.net |

| CAT | Decreased | researchgate.net | |

| GPx | Decreased | researchgate.net | |

| MDA (LPO) | Increased | researchgate.net | |

| Fish (Common Carp) | GR, GPx, GST | Decreased | cabidigitallibrary.org |

| Mouse Embryonic Stem Cells | ROS | Increased | nih.gov |

| Catalase, Sod1, Sod2, Gpx4 | Gene expression induced | nih.gov |

Unveiling Genomic and Proteomic Responses to Exposure

The toxicological impact of this compound and its related compounds extends to the molecular level, inducing significant alterations in gene and protein expression profiles. These genomic and proteomic responses provide insight into the cellular mechanisms disrupted by exposure, including stress responses, detoxification, apoptosis, and DNA damage repair.

Genomic studies have revealed that cypermethrin exposure can cause direct DNA damage. researchgate.netnih.gov An increase in reactive oxygen species can directly affect the DNA molecule, leading to breaks and mutations. mdpi.com Studies using the comet assay and micronucleus tests in fish have demonstrated that cypermethrin is genotoxic, causing chromosomal aberrations and DNA damage in a concentration-dependent manner. researchgate.net In rats, β-cypermethrin exposure was found to promote the expression of 8-OHdG and γ-H2A.X in the liver, which are markers for oxidative DNA damage and DNA double-strand breaks, respectively. nih.gov This DNA damage was linked to the activation of the JNK/c-Jun signaling pathway, which was triggered by oxidative stress. nih.gov

Transcriptomic analyses have identified numerous genes that are differentially expressed following cypermethrin exposure. In adult zebrafish, hepatic mRNA levels for antioxidant genes such as Cu/Zn-Sod, Mn-Sod, Cat, and Gpx were significantly upregulated upon exposure. researchgate.net In rat liver, cypermethrin treatment led to increased mRNA expression of inflammatory and apoptotic genes, including Bax, NF-kB, IL-1, IL-6, and caspases 3 and 9. mdpi.com Studies in salmon lice revealed that cypermethrin exposure induced the overexpression of multiple degradative enzymes, including several trypsin-like serine proteases and cytochrome P450s, which are involved in detoxification. researchgate.net In developing neurons, α-cypermethrin was shown to alter the mRNA expression of genes crucial for neuronal development and maturation, such as TUBB3, NEFL, GAP43, and SYN1. ucm.es

Proteomic investigations have further elucidated the cellular response to cypermethrin. Using two-dimensional gel electrophoresis (2-DE) and mass spectrometry, researchers have identified specific proteins whose expression is altered. In mouse skin, cypermethrin exposure led to the differential expression of 27 proteins. nih.gov Among these, several cancer-related proteins were up-regulated (e.g., Carbonic anhydrase 3, Hsp-27, S100A9) while the antioxidant enzyme superoxide dismutase [Cu-Zn] (Sod1) was down-regulated. nih.gov In the freshwater microalga Chlorella sp., exposure to alpha-cypermethrin (B165848) affected the accumulation of 53 proteins involved in a wide range of cellular functions, including photosynthesis, stress response, carbohydrate metabolism, and signal transduction. researchgate.net Proteomic studies on cypermethrin-induced neurodegeneration in rats identified altered expression of proteins in the substantia nigra and striatum, including those involved in cytoskeletal structure (α-internexin intermediate filament), energy metabolism (ATP synthase D chain), and synaptic function (synaptosomal-associated protein-25). researchgate.net

Table 2: Selected Genomic and Proteomic Alterations Following Cypermethrin Exposure

| Response Type | Target | Organism/Cell Line | Effect | Reference |

|---|---|---|---|---|

| Genomic | DNA Damage (γ-H2A.X) | Rat Liver | Increased | nih.gov |

| Bax, caspase-3, caspase-9 (apoptosis genes) | Rat Liver | mRNA expression increased | mdpi.com | |

| NF-kB, IL-1, IL-6 (inflammation genes) | Rat Liver | mRNA expression increased | mdpi.com | |

| Cu/Zn-Sod, Cat, Gpx (antioxidant genes) | Zebrafish Liver | mRNA expression upregulated | researchgate.net | |

| CYP3a24, CYP6w1 (detoxification genes) | Salmon Lice | mRNA expression upregulated | researchgate.net | |

| miR-200 family | Differentiated PC12 cells | Induced | researchgate.net | |

| Proteomic | Superoxide dismutase [Cu-Zn] (Sod1) | Mouse Skin | Down-regulated | nih.gov |

| Hsp-27, S100A6, S100A9 (cancer-related) | Mouse Skin | Up-regulated | nih.gov | |

| ATP synthase D chain, Hsp-60, SNAP-25 | Rat Substantia Nigra | Expression altered | researchgate.net | |

| Stathmin, Prohibitin | Rat Striatum | Expression altered | researchgate.net | |

| Photosynthesis & Stress Response Proteins | Chlorella sp. (microalga) | Accumulation affected | researchgate.net | |

| Androgen Receptor, Cytokeratin 8/18 | Mouse Sertoli Cells | Expression altered | elsevier.es |

Ecotoxicological Impact of Trans Cypermethrin on Non Target Organisms

Aquatic Ecosystems

Trans-cypermethrin, a synthetic pyrethroid insecticide, demonstrates significant toxicity to a wide array of non-target organisms in aquatic environments. Its impact is observed across various trophic levels, affecting invertebrates, fish, and other aquatic life. The lipophilic nature of this compound contributes to its potential for bioaccumulation in aquatic animals, although its strong adsorption to sediment can reduce its bioavailability in the water column piat.org.nz.

Sensitivity and Effects on Aquatic Invertebrates (Insects, Crustaceans, Zooplankton)

Aquatic invertebrates, particularly insects and crustaceans, are highly susceptible to the toxic effects of this compound environment-agency.gov.uk. Studies have shown that even at low concentrations, this compound can have detrimental effects on their populations.

Insects: Aquatic insects exhibit greater sensitivity to this compound compared to their terrestrial counterparts centreecotox.ch. In field studies involving the deliberate overspraying of experimental ponds, populations of surface-breathing insects were severely reduced who.int. A mesocosm study also revealed that cypermethrin (B145020) exposure led to a decrease in the abundance of emergent insects, affecting both larval and adult stages epa.gov. The mayfly Cloeon dipterum has a reported 96-hour LC50 of 4 ng/l, highlighting its extreme sensitivity wfduk.org.

Crustaceans: Crustaceans are among the most sensitive aquatic organisms to cypermethrin waterquality.gov.au. Commercial preparations of cypermethrin have been found to be highly toxic to aquatic crustaceans agriculturejournals.cz. For instance, the 96-hour median lethal concentration (LC50) for various non-indigenous crayfish species ranged from 0.09 to 0.30 µg/l agriculturejournals.cz. The freshwater shrimp Paratya australiensis is also highly sensitive, with a reported 96-hour LC50 of 0.019 µg/L waterquality.gov.au. For Daphnia magna, a common zooplankton species, the 24-hour and 48-hour EC50 (immobilization) values are 1.0 and 0.3 µ g/litre , respectively who.int. Chronic exposure has been shown to reduce reproduction in Daphnia magna at concentrations around 0.04 µg/L waterquality.gov.au.

Zooplankton: Zooplankton populations can be significantly impacted by this compound. Exposure to cypermethrin can lead to a rapid reduction in zooplankton populations mdpi.com. In mesocosm studies, a decrease in the density and biodiversity of zooplankton has been observed researchgate.net. While some zooplankton, like cladocerans and copepods, show high sensitivity, others, such as rotifers, appear to be more tolerant and may even increase in abundance due to reduced competition researchgate.netresearchgate.net. The most sensitive zooplanktonic crustaceans can be affected from the first hour of exposure to concentrations as low as 1 ppb mdpi.com.

Table 1: Acute Toxicity of this compound to Various Aquatic Invertebrates

| Species | Common Name | Endpoint | Concentration | Exposure Time | Reference |

|---|---|---|---|---|---|

| Pacifastacus leniusculus | Signal Crayfish | 96h LC50 | 0.19 µg/l | 96 hours | agriculturejournals.cz |

| Procambarus clarkii | Red Swamp Crayfish | 96h LC50 | 0.17 µg/l | 96 hours | agriculturejournals.cz |

| Orconectes limosus | Spiny-cheek Crayfish | 96h LC50 | 0.09 µg/l | 96 hours | agriculturejournals.cz |

| Paratya australiensis | Freshwater Shrimp | 96h LC50 | 0.019 µg/L | 96 hours | waterquality.gov.au |

| Daphnia magna | Water Flea | 48h EC50 | 0.3 µg/litre | 48 hours | who.int |

| Gammarus pulex | Freshwater Shrimp | 24h LC50 | 0.05 µg/litre | 24 hours | who.int |

| Cloeon dipterum | Mayfly | 96h LC50 | 4 ng/l | 96 hours | wfduk.org |

Acute and Sub-Lethal Effects on Fish Species and Associated Behavioral Alterations

This compound is highly toxic to fish, with effects ranging from acute mortality to significant behavioral changes at sub-lethal concentrations piat.org.nzwho.int. The toxicity can vary depending on the fish species and the formulation of the pesticide who.int.

Acute Toxicity: The 96-hour LC50 values for fish can range from 0.7 to 350 µ g/litre who.int. For example, the 96-hour LC50 for the Neotropical freshwater fish Brycon amazonicus was determined to be 36 µg/L univali.br. In Cyprinus carpio, the LC50 values were found to be 0.26 ppm, 0.23 ppm, 0.16 ppm, and 0.14 ppm for 24, 48, 72, and 96 hours of exposure, respectively researchgate.net.

Sub-Lethal Effects: Even at concentrations that are not immediately lethal, this compound can cause a range of harmful effects. These include histopathological alterations in the gills, liver, and intestine researchgate.net, as well as changes in hematological parameters researchgate.netjebas.org. Exposure can also lead to oxidative stress and genotoxicity nih.gov. In the early developmental stages of rohu (Labeo rohita), cypermethrin has been shown to cause malformations nih.gov.

Behavioral Alterations: A common consequence of exposure to this compound is a suite of behavioral changes in fish. These alterations are indicative of neurotoxicity and can compromise the fish's ability to survive and reproduce univali.brjetir.org. Commonly observed behavioral changes include:

Irregular and erratic swimming univali.brjebas.orgjetir.org

Hyperactivity and jumping researchgate.netresearchgate.net

Loss of equilibrium and balance univali.brresearchgate.net

Increased surface activity and air gulping researchgate.net

Lethargy and sinking to the bottom jetir.orgentomoljournal.com

Loss of schooling behavior researchgate.netjetir.org

These behavioral disturbances are thought to be caused by the pesticide's effect on the nervous system, particularly the inhibition of acetylcholinesterase jebas.orgjetir.org.

Table 2: Behavioral Alterations in Fish Exposed to this compound

| Fish Species | Observed Behavioral Changes | Reference |

|---|---|---|

| Brycon amazonicus | Tremors, fast and erratic swimming, loss of equilibrium, water surface breathing, lethargy | univali.br |

| Tor putitora | Jumping, abrupt swimming, loss of balance and equilibrium, increased surface activity, air gulping, lethargy | researchgate.net |

| Channa punctatus | Irregular/erratic swimming, frequent surface visits, sinking to the bottom, dyspnea | jebas.org |

| Oreochromis mossambicus | Disrupted schooling behavior, erratic swimming, loss of equilibrium, lethargy, excess mucus secretion | jetir.org |

| Clarias batrachus | Altered schooling behavior, localization at the bottom, irregular and erratic swimming pattern, frequent surface visits | entomoljournal.com |

| Cyprinus carpio | Loss of schooling behavior, swimming near the water surface, hyperactivity, erratic movements, seizures, loss of buoyancy | researchgate.net |

Comparative Ecotoxicity Across Aquatic Trophic Levels

The ecotoxicity of this compound varies significantly across different trophic levels in aquatic ecosystems.

Primary Producers: In comparison to other aquatic organisms, phytoplankton and algae generally exhibit lower sensitivity to this compound researchgate.net. For example, the 48- and 96-hour EC50 (growth) value for the freshwater alga Selenastrum capricornutum is above 100 µ g/litre who.int. However, some studies have shown that cypermethrin can inhibit the growth of certain phytoplankton species and reduce chlorophyll-a content at high concentrations researchgate.net.

Primary Consumers (Invertebrates): As previously detailed, aquatic invertebrates, especially arthropods like insects and crustaceans, are the most sensitive group to this compound wur.nl. This high sensitivity can lead to a significant reduction in their populations, which can have cascading effects on the food web researchgate.net.

Secondary Consumers (Fish): Fish are also highly sensitive to this compound, though generally less so than aquatic arthropods wur.nl. An accidental spill of cypermethrin has been observed to cause the complete eradication of invertebrates over a significant distance without a fish kill, highlighting the differential toxicity wur.nl.

The high toxicity of this compound to invertebrates can lead to indirect effects on other trophic levels. For instance, the reduction of grazing crustaceans can result in an increase in the populations of more tolerant organisms like rotifers and algae researchgate.net.

Terrestrial Ecosystems

While a significant portion of research focuses on aquatic environments, this compound also poses a risk to non-target organisms in terrestrial ecosystems.

Impact on Soil Macrofauna (e.g., Earthworms)

The impact of this compound on earthworms appears to be moderate, though toxicity can be influenced by the life stage of the organism.

Toxicity: Studies have indicated that cypermethrin has a relatively weak toxic effect on adult earthworms researchgate.net. However, juvenile earthworms are significantly more sensitive, with adverse effects on growth and reproduction observed at lower concentrations researchgate.netnih.gov. One study found that while adult earthworms showed no mortality at levels of 100 mg/kg of soil over 14 days who.int, another reported an LC50 of 6 ppm for Eisenia fetida in a filter paper contact test and a 14-day soil test bvmbskkmkadegaon.edu.in. Another study reported that cypermethrin is "extremely poisonous" to the earthworm Eisenia fetida semanticscholar.org. The differing results may be due to variations in test methods and soil types.

Behavioral Effects: Earthworms have been observed to exhibit avoidance behavior in soil contaminated with cypermethrin researchgate.net.

Effects on Beneficial Insect Populations (e.g., Honeybees)

This compound is highly toxic to beneficial insects such as honeybees who.intherts.ac.uk.

Acute Toxicity: Laboratory tests have demonstrated high toxicity to honeybees, with oral LD50 values ranging from 0.03 to 0.12 µ g/bee who.int. Topical application has shown an LD50 of 0.03 µ g/bee who.int. This insecticide acts as a neurological poison, compromising the bee's nerve pathways, leading to disorientation at lower doses and rapid death at higher doses quora.com.

Repellency and Field Effects: Despite its high intrinsic toxicity, the hazard to honeybees in the field can be somewhat mitigated by the repellent effect of cypermethrin formulations who.intresearchgate.net. This repellency can cause foraging bees to avoid treated crops for a period after application researchgate.net. However, residues on foliage can remain toxic to honeybees for up to four days after application, posing a continued risk epa.gov.

Ecological Risk to Avian Populations

The direct toxicity of cypermethrin to avian species is generally considered to be low. cjpas.net Studies have shown that mammals and birds are largely unaffected by pyrethroids compared to other organisms like insects and fish. udelas.ac.pa For instance, the acute oral lethal dose (LD50) for cypermethrin in mallard ducks is greater than 4,640 mg/kg, indicating low acute toxicity. cjpas.net A screening-level ecological risk assessment conducted by the U.S. Environmental Protection Agency (EPA) found that for birds, all acute (dose-based and dietary-based) and chronic risk quotients were below the levels of concern for all registered crop uses. epa.gov This assessment led to the determination that cypermethrin will have no direct acute or chronic effect on threatened and endangered bird species. epa.gov

However, the primary ecological risk to avian populations from this compound is not from direct toxicity but from indirect effects. udelas.ac.pa A significant concern is the potential for a reduction in the food supply for insectivorous birds. udelas.ac.pa Pyrethroids are highly effective insecticides, and their application can lead to a substantial decrease in local insect populations. This depletion of their food source can adversely affect birds that rely on insects for sustenance. cjpas.netudelas.ac.pa Such effects on the vertebrate community are most likely to be observed following heavy and widespread use of these compounds that result in a near-total elimination of local invertebrate populations. udelas.ac.pa

Avian Toxicity Data for Cypermethrin

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >4640 mg/kg | cjpas.net |

Frameworks for Ecological Risk Assessment and Environmental Quality Standards

The high toxicity of cypermethrin to aquatic organisms has led to the establishment of comprehensive regulatory frameworks and environmental quality standards, particularly in Europe. environment-agency.gov.uk Under the European Union's Water Framework Directive (WFD) (2000/60/EC), cypermethrin has been designated as a Priority Substance. environment-agency.gov.uk This designation necessitates the setting of EU-wide Environmental Quality Standards (EQS) to protect aquatic ecosystems.

The Environmental Quality Standards Directive (2013/39/EU), a daughter directive of the WFD, specifies an Annual Average (AA-EQS) for cypermethrin of 0.00008 µg/L for freshwaters and 0.000008 µg/L for saline waters. environment-agency.gov.uk These standards are based on the potential effects of long-term exposure. The Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) reviews the dossiers for these standards. europa.eu For cypermethrin, the SCHEER has accepted with reservations a Maximum Acceptable Concentration (MAC-QS) of 0.6 ng L-1 for freshwater and 0.06 ng L-1 for saltwater, which are derived using probabilistic methods. europa.eu

The process of deriving these standards involves determining a Predicted No-Effect Concentration (PNEC). For freshwater, a PNEC of 0.1 ng/L for cypermethrin has been recommended, based on reliable data from algae and invertebrates and supported by mesocosm studies showing no effects on arthropod assemblages at or below 10 ng/L. wfduk.org Similarly, a preliminary Sediment Quality Criterion (SQC), equivalent to an EQS for sediment, of 0.018 µg/kg dry weight has been proposed for standard sediments with 1% organic carbon. centreecotox.ch

In the United States, the Environmental Protection Agency (EPA) conducts screening-level ecological and environmental risk assessments for registered pesticides like cypermethrin. epa.gov This framework uses a deterministic approach, comparing exposure estimates to ecotoxicity values to calculate risk quotients (RQs). epa.gov If an RQ exceeds a specified Level of Concern (LOC), it indicates a potential risk. For cypermethrin, the EPA's assessment identified potential acute and chronic risks to freshwater and estuarine/marine invertebrates and fish, but not to birds. epa.gov These risk assessment frameworks are crucial for identifying potential environmental hazards and implementing mitigation measures to protect non-target species. rivm.nl

Insect Resistance to Trans Cypermethrin: Mechanisms and Management

Biochemical Mechanisms of Insecticide Resistance

Biochemical resistance involves the enzymatic breakdown of the insecticide molecule into less toxic metabolites before it can reach its target site in the nervous system. annualreviews.orgresearchgate.net This is a common strategy employed by insects to survive exposure to trans-cypermethrin and other pyrethroids.

Enhanced Metabolic Detoxification via Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a critical role in the metabolism of a wide range of foreign compounds, including insecticides. sci-hub.seroyalsocietypublishing.org In many resistant insect populations, an overproduction of specific P450 enzymes is observed. nih.gov These enzymes detoxify this compound, often through hydroxylation, breaking it down into less harmful substances. pnas.org For instance, studies in the cotton bollworm, Helicoverpa armigera, have shown that resistance to pyrethroids is associated with increased oxidase metabolism, and higher levels of cytochrome P450 were found in resistant individuals. ird.fr The inhibition of these enzymes using synergists like piperonyl butoxide (PBO) can often restore susceptibility to the insecticide, confirming the role of P450s in resistance. d-nb.infonih.gov Research on Anopheles funestus, a major malaria vector, has identified specific P450s, such as CYP6P9a and CYP6P9b, as being responsible for high levels of pyrethroid resistance. lstmed.ac.uknih.gov

Roles of Esterases and Glutathione (B108866) S-Transferases in Detoxification

Esterases are another important group of detoxifying enzymes that contribute to pyrethroid resistance. cicr.org.in These enzymes hydrolyze the ester bond in the this compound molecule, rendering it inactive. nih.govcapes.gov.br Studies on various insect species, including Spodoptera littoralis and Trichoplusia ni, have demonstrated that pyrethroid esterases are more active in hydrolyzing the trans-isomers of pyrethroids compared to the cis-isomers. nih.govcapes.gov.br The inhibition of these esterases can significantly increase the toxicity of this compound. capes.gov.br

Glutathione S-transferases (GSTs) also participate in the detoxification of insecticides, although their role in this compound resistance can be more variable depending on the insect species. samipubco.commdpi.com GSTs catalyze the conjugation of glutathione to the insecticide, which facilitates its excretion from the insect's body. In some cases, increased GST activity has been linked to pyrethroid resistance. d-nb.infobioline.org.br For example, a study on Tuta absoluta showed that mixtures of cypermethrin (B145020) with certain monoterpenes led to a significant decrease in the activities of both esterases and GSTs, suggesting their involvement in detoxification. samipubco.com

| Enzyme Class | Mechanism of Action | Example Insect Species | Citation |

| Cytochrome P450 Monooxygenases | Oxidative metabolism (e.g., hydroxylation) of this compound. | Helicoverpa armigera, Anopheles funestus | ird.frlstmed.ac.uk |

| Esterases | Hydrolysis of the ester bond in the this compound molecule. | Spodoptera littoralis, Trichoplusia ni | nih.govcapes.gov.br |

| Glutathione S-Transferases | Conjugation of glutathione to this compound for excretion. | Tuta absoluta | samipubco.com |

Target-Site Insensitivity Mechanisms

Target-site insensitivity occurs when the structure of the insecticide's target protein is altered, reducing the binding affinity of the insecticide molecule. basf.com This is a highly effective resistance mechanism that can confer high levels of resistance.

Mutations in Voltage-Gated Sodium Channels (e.g., kdr and super-kdr Alleles)

The primary target site for this compound and other pyrethroids is the voltage-gated sodium channel (VGSC) in the nerve cell membrane. patsnap.comnih.gov These insecticides bind to the VGSC, keeping it in an open state and causing prolonged excitation of the nerve, which leads to paralysis and death of the insect. patsnap.com

Knockdown resistance (kdr) is a well-documented mechanism of resistance to pyrethroids and is caused by point mutations in the gene encoding the VGSC. nih.govmdpi.com These mutations result in an amino acid substitution in the channel protein, which reduces its sensitivity to pyrethroids. patsnap.comcabidigitallibrary.org The most common kdr mutation is the L1014F mutation, which involves the substitution of leucine (B10760876) with phenylalanine at position 1014. cabidigitallibrary.orgacs.org

A more potent form of resistance, known as super-kdr, involves an additional mutation, often M918T (methionine to threonine), in combination with the L1014F mutation. nih.govacs.org The presence of both mutations can confer extremely high levels of resistance to pyrethroids. acs.org These mutations have been identified in a wide range of insect pests, contributing significantly to control failures. nih.govpnas.org

| Mutation | Amino Acid Change | Associated Resistance | Citation |

| kdr (knockdown resistance) | Leucine to Phenylalanine (L1014F) | Reduced sensitivity to pyrethroids. | cabidigitallibrary.orgacs.org |

| super-kdr | Methionine to Threonine (M918T) in conjunction with L1014F | High levels of resistance to pyrethroids. | nih.govacs.org |

Alterations in Other Target Receptors

While the VGSC is the primary target, alterations in other neuronal receptors could potentially contribute to resistance against pyrethroids, although this is less commonly documented for this compound specifically. basf.com Cypermethrin can also affect other components of the insect's nervous system, and mutations in these alternative targets could theoretically lead to reduced sensitivity. patsnap.com However, the vast majority of research on target-site insensitivity to pyrethroids focuses on mutations within the VGSC. pnas.org

Physiological and Behavioral Resistance Adaptations

In addition to biochemical and target-site mechanisms, insects can develop physiological and behavioral adaptations to avoid lethal exposure to insecticides. nih.govchowyang.com

One physiological mechanism is reduced cuticular penetration, where changes in the insect's cuticle slow down the absorption of the insecticide, providing more time for metabolic detoxification to occur. basf.comresearchgate.net This mechanism has been documented in several insect species resistant to pyrethroids. researchgate.net

Behavioral resistance involves a change in the insect's behavior to avoid contact with the insecticide. agr.hrnih.gov This can include avoiding treated surfaces or reducing feeding on treated plants. nih.gov For example, some insects have been observed to detect the presence of an insecticide and move away from the treated area. basf.com While less common than metabolic and target-site resistance, behavioral resistance can still contribute to the failure of pest control programs. agr.hrchowyang.com

Reduced Cuticular Penetration

One of the first lines of defense against insecticides is the insect's cuticle, which can be modified to reduce the rate of insecticide absorption. frontiersin.orglstmed.ac.uk This mechanism of resistance has been observed in various insect species against different insecticides, including pyrethroids. lstmed.ac.uk

Cuticular Thickening: Some resistant insect strains have been found to possess a thicker cuticle compared to their susceptible counterparts. lstmed.ac.uk For instance, studies on the German cockroach (Blattella germanica) have shown that a β-cypermethrin-resistant strain had a thicker endocuticle, which may contribute to reduced insecticide penetration. ncsu.edu Silencing of a specific cuticular protein gene, BgCPLCP1, resulted in a significantly thinner cuticle and increased susceptibility to β-cypermethrin in both resistant and susceptible strains. ncsu.edu

Changes in Cuticular Composition: Alterations in the chemical composition of the cuticle, such as an enrichment of hydrocarbons, can also impede insecticide uptake. lstmed.ac.uk

Research has demonstrated a significant reduction in the penetration of pyrethroids in resistant strains. For example, a deltamethrin-resistant strain of Helicoverpa armigera showed a six-fold delay in the time required for 50% penetration of the insecticide compared to a susceptible strain. lstmed.ac.uk Similarly, a 30% reduction in the penetration of DDT was observed in a resistant strain of Drosophila melanogaster. lstmed.ac.uk

Behavioral Avoidance and Detoxification Strategies

Insects can also develop behaviors that help them avoid contact with lethal doses of insecticides. uark.educore.ac.uknih.gov This can include moving away from treated surfaces or reducing foraging time in treated areas. uark.edu

In addition to avoidance, insects employ detoxification strategies to metabolize insecticides into less toxic compounds. uark.edu This is a major mechanism of resistance and often involves the upregulation of specific enzyme families. frontiersin.org

Metabolic Detoxification: This is a primary mechanism of resistance involving enzymes that break down the insecticide. Key enzyme families include:

Cytochrome P450 monooxygenases (P450s): These enzymes are frequently implicated in pyrethroid resistance. frontiersin.orgmdpi.com Overexpression of P450 genes, such as those from the CYP4 and CYP6 families, has been linked to resistance to beta-cypermethrin (B1669542) in pests like the bird cherry-oat aphid (Rhopalosiphum padi). mdpi.com

Esterases: Increased activity of esterase enzymes has been correlated with insecticide resistance in many insect species. frontiersin.orgresearchgate.net

Glutathione S-transferases (GSTs): These enzymes are also involved in the detoxification of a wide range of xenobiotics, including insecticides. frontiersin.org

Symbiont-Mediated Detoxification: Emerging research highlights the role of insect gut symbionts in detoxifying insecticides. uark.edubiochemjournal.com Bacteria residing in the insect's gut can produce enzymes that degrade insecticides, conferring resistance to the host. biochemjournal.com For example, some bacteria can produce organophosphate hydrolase, which breaks down organophosphate insecticides. uark.edu

Genetic and Molecular Basis of Resistance Development

The development of insecticide resistance is fundamentally a genetic process, driven by selection pressure from insecticide applications. This leads to changes in the frequency of genes that confer resistance within a pest population.

Gene Overexpression and Transcriptional Regulation

A common molecular mechanism of metabolic resistance is the overexpression of detoxification genes, particularly those encoding cytochrome P450s. scienceopen.comuky.edunih.gov This overexpression leads to higher levels of the detoxifying enzymes, allowing the insect to metabolize the insecticide more efficiently.

In the beet armyworm, Spodoptera exigua, resistance to cypermethrin has been linked to the overexpression of the P450 gene CYP321A8. scienceopen.comuky.edunih.govplos.org Studies have shown that this overexpression is driven by the constitutive upregulation of transcription factors. scienceopen.comuky.edu

Role of Cis- and Trans-Regulatory Elements

The regulation of gene expression is controlled by interactions between cis-regulatory elements (DNA sequences near the gene) and trans-regulatory elements (proteins, such as transcription factors, that bind to these sequences). wikipedia.org Changes in both can lead to the overexpression of resistance genes. scienceopen.comuky.edunih.govresearchgate.net

Trans-acting Factors: In cypermethrin-resistant S. exigua, the overexpression of the transcription factors CncC and Maf contributes to the increased expression of the CYP321A8 gene. scienceopen.comuky.edunih.govplos.org These factors bind to specific sites in the promoter region of the gene, enhancing its transcription. scienceopen.comuky.edu

Cis-acting Mutations: Research has also identified mutations in the promoter region of the CYP321A8 gene in resistant strains. scienceopen.comuky.edunih.govplos.org These mutations can create new binding sites for other regulatory proteins, further boosting gene expression. For example, a mutation in the CYP321A8 promoter facilitates the binding of the nuclear receptor Knirps, which works synergistically with CncC/Maf to enhance gene expression and confer resistance. scienceopen.comuky.edunih.govplos.org

Table 1: Regulatory Elements in this compound Resistance in Spodoptera exigua

| Regulatory Element | Type | Function in Resistance | Reference |

|---|---|---|---|

| CncC/Maf | Trans-acting factors | Overexpressed in resistant strains, enhancing transcription of CYP321A8. | scienceopen.comuky.edunih.govplos.org |

| Knirps | Trans-acting factor (orphan nuclear receptor) | Binds to a new site created by a cis-mutation, further enhancing CYP321A8 expression. | scienceopen.comuky.eduplos.org |

MicroRNA Involvement in Resistance Pathways

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to messenger RNA (mRNA) and either degrading it or inhibiting its translation into protein. frontiersin.orgmdpi.comnih.gov There is growing evidence that miRNAs are involved in regulating insecticide resistance by targeting detoxification genes. frontiersin.orgmdpi.comnih.govuq.edu.au

Regulation of Detoxification Genes: Studies have shown that specific miRNAs can modulate the expression of genes involved in detoxification pathways. mdpi.comnih.gov For example, in the diamondback moth, Plutella xylostella, miR-2b-3p has been shown to suppress the transcript levels of CYP9F2, a cytochrome P450 gene, thereby influencing the larvae's detoxification capacity. uq.edu.au

Differential Expression: The expression levels of certain miRNAs can differ between insecticide-resistant and susceptible insect strains. nih.gov Upregulation of a miRNA that targets a detoxification gene could lead to increased susceptibility, while its downregulation could contribute to resistance. frontiersin.org In Spodoptera frugiperda, several miRNAs have been identified that are differentially expressed and are predicted to target genes in detoxification pathways, suggesting their role in resistance to insecticides like cypermethrin. mdpi.com

Strategies for Resistance Management and Sustainable Pest Control

To combat the development of insecticide resistance and ensure the long-term efficacy of products like this compound, integrated resistance management (IRM) strategies are essential. croplife.org.auirac-online.org The primary goal of IRM is to minimize the selection pressure for resistance. croplife.org.au

Key strategies include:

Rotation of Insecticides: This involves alternating the use of insecticides with different modes of action (MoA). croplife.org.au This prevents the same selection pressure from being continuously applied to a pest population, making it more difficult for resistance to any single insecticide to become established. researchgate.net

Use of "Windows": Applying a specific insecticide or MoA group for a defined period or "window" during the crop cycle, followed by a switch to a different MoA, can help to break the cycle of resistance development. croplife.org.auirac-online.org

Mixtures of Insecticides: Using tank mixtures of insecticides with different MoA can be effective, provided that resistance to both components is not already present.

Integrated Pest Management (IPM): IPM programs incorporate a variety of control tactics, including cultural, biological, and chemical methods, to manage pest populations. frontiersin.orgirac-online.org This holistic approach reduces the reliance on any single control method, thereby decreasing selection pressure for resistance.

Monitoring: Regular monitoring of pest populations for signs of resistance is crucial for early detection and for making informed decisions about which control strategies to employ. irac-online.org

By implementing these strategies, it is possible to delay the development of resistance and maintain the effectiveness of valuable insecticides like this compound for sustainable pest control.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Beta-Cypermethrin |

| Deltamethrin |

| DDT (Dichlorodiphenyltrichloroethane) |

| Organophosphates |

| Carbamates |

| Imidacloprid |

| Fenitrothion |

| Pyriproxyfen |

| Bifenthrin (B131952) |

| Cyfluthrin |

| Lambda-cyhalothrin |

| Permethrin |

| Flonicamid |

| Clothianidin |

| Diflubenzuron |

| Chlorpyrifos |